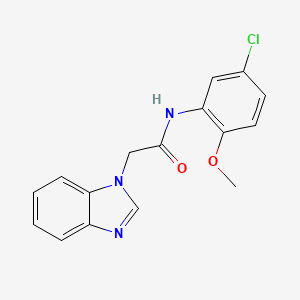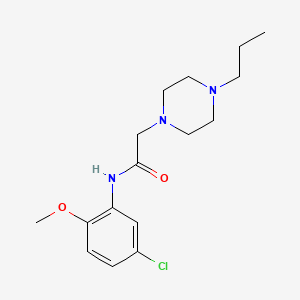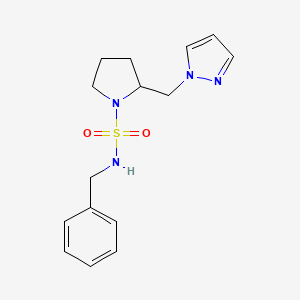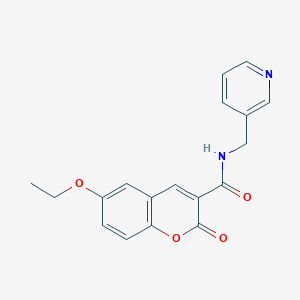![molecular formula C22H22N2O4 B5308759 N'-((Z)-1-{3-[(4-ETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-FUROHYDRAZIDE](/img/structure/B5308759.png)
N'-((Z)-1-{3-[(4-ETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-FUROHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-((Z)-1-{3-[(4-ETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-FUROHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, ether, and hydrazide functionalities, making it a subject of interest for researchers in chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-((Z)-1-{3-[(4-ETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-FUROHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-ethylphenol with formaldehyde to form 4-ethylphenoxymethyl alcohol. This intermediate is then reacted with 4-methoxybenzaldehyde to yield the corresponding benzylidene derivative. Finally, the benzylidene derivative undergoes a condensation reaction with 2-furohydrazide under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’-((Z)-1-{3-[(4-ETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-FUROHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, acidic or basic catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N’-((Z)-1-{3-[(4-ETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-FUROHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N’-((Z)-1-{3-[(4-ETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-FUROHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-[(4-ethylphenoxy)methyl]-N-(2-pyridinylmethyl)-2-furancarboxamide
- 4-[(4-Ethylphenoxy)methyl]-N’-[(Z)-{4-fluoro-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenyl}methylene]benzohydrazide
- 4-[(4-Ethylphenoxy)methyl]-N’-{(Z)-[4-fluoro-2-(phenylethynyl)phenyl]methylene}benzohydrazide
Uniqueness
N’-((Z)-1-{3-[(4-ETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-FUROHYDRAZIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Eigenschaften
IUPAC Name |
N-[(Z)-[3-[(4-ethylphenoxy)methyl]-4-methoxyphenyl]methylideneamino]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-3-16-6-9-19(10-7-16)28-15-18-13-17(8-11-20(18)26-2)14-23-24-22(25)21-5-4-12-27-21/h4-14H,3,15H2,1-2H3,(H,24,25)/b23-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSLYQMYKYHIAO-UCQKPKSFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=NNC(=O)C3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)OCC2=C(C=CC(=C2)/C=N\NC(=O)C3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(Z)-2-[5-(4-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole](/img/structure/B5308684.png)
![4-(4-methyl-1H-pyrazol-1-yl)-1-(spiro[2.3]hex-1-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5308690.png)
![2-(2-{1-[3-(2-methylpyrimidin-4-yl)phenyl]-1H-imidazol-2-yl}phenoxy)ethanol](/img/structure/B5308701.png)
![N-[(3-ethylisoxazol-5-yl)methyl]-N-methyl-2,1,3-benzoxadiazole-5-carboxamide 1-oxide](/img/structure/B5308715.png)
![1-[3-(1H-imidazol-2-yl)benzoyl]-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B5308716.png)


![3-{[(3-chlorobenzyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5308727.png)
![1-(4-FLUOROPHENYL)-5-OXO-N-[(PYRIDIN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE](/img/structure/B5308734.png)

![2-[2,4-dichloro-6-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]acetamide hydrochloride](/img/structure/B5308744.png)
![Methyl 4-(5-{[(6Z)-5-imino-2-(2-methylpropyl)-7-oxo-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-ylidene]methyl}furan-2-YL)benzoate](/img/structure/B5308765.png)


